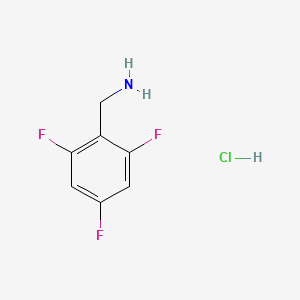

(2,4,6-Trifluorophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,4,6-trifluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDLIQLXMACHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846582-40-8 | |

| Record name | (2,4,6-trifluorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (2,4,6-Trifluorophenyl)methanamine Hydrochloride

CAS Number: 1846582-40-8 (Hydrochloride Salt) | 214759-21-4 (Free Base)

Executive Summary

(2,4,6-Trifluorophenyl)methanamine hydrochloride is a specialized fluorinated benzylamine building block critical to modern antiretroviral drug design. It serves as the primary amine donor in the synthesis of Bictegravir (GS-9883) , a second-generation HIV-1 integrase strand transfer inhibitor (INSTI).

The strategic introduction of three fluorine atoms at the 2, 4, and 6 positions of the phenyl ring imparts unique electronic and steric properties that differentiate it from its 2,4-difluoro analog (used in Dolutegravir). This specific substitution pattern enhances metabolic stability by blocking oxidative lability at the benzylic position and modulating the lipophilicity of the final pharmacophore, thereby improving the drug's half-life and resistance profile against viral mutations.

Physicochemical Profile

The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability compared to the liquid free base, which is prone to oxidation and carbonate formation upon air exposure.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 2,4,6-Trifluorobenzylamine HCl; 2,4,6-Trifluorobenzylammonium chloride |

| CAS Number (Salt) | 1846582-40-8 |

| CAS Number (Free Base) | 214759-21-4 |

| Molecular Formula | C₇H₆F₃N[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 197.59 g/mol (Salt) / 161.13 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Acidity (pKa) | ~8.2 (Predicted for conjugate acid) |

| Hygroscopicity | Moderate; store under inert atmosphere |

Strategic Utility in Drug Design

The "Fluorine Effect" in Bictegravir

The transition from Dolutegravir (2,4-difluorobenzyl moiety) to Bictegravir (2,4,6-trifluorobenzyl moiety) illustrates a precision engineering approach in medicinal chemistry.

-

Metabolic Blocking: The benzylic carbon is a common site for metabolic oxidation by Cytochrome P450 enzymes. The electron-withdrawing nature of the three fluorine atoms reduces the electron density at the benzylic position, making it less susceptible to oxidative attack.

-

Steric Occlusion: The fluorine atom at the 6-position creates steric bulk that restricts the conformational flexibility of the benzyl-amide bond. This "conformational lock" can enhance binding affinity to the HIV integrase active site, particularly in the presence of resistance-conferring mutations (e.g., Q148H/K/R).

-

Lipophilicity Modulation: The additional fluorine increases the logP, facilitating better membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability.

Comparison of Building Blocks

| Feature | 2,4-Difluorobenzylamine (Dolutegravir) | 2,4,6-Trifluorobenzylamine (Bictegravir) |

| Electronic Effect | Moderate deactivation of ring | Strong deactivation; reduced benzylic oxidation |

| Steric Profile | Planar rotation possible | Restricted rotation (ortho-effect) |

| Binding Pocket | Fits Wild-Type Integrase | Improved fit for Mutant Integrase strains |

Experimental Protocols

Protocol A: Synthesis of (2,4,6-Trifluorophenyl)methanamine

Context: Industrial synthesis typically proceeds via the hydrogenation of 2,4,6-trifluorobenzonitrile, derived from pentachlorobenzonitrile via halex reaction.

Reagents: 2,4,6-Trifluorobenzonitrile, Raney Nickel, Methanol, Ammonia (g).[3]

-

Preparation: Charge a high-pressure autoclave with 2,4,6-trifluorobenzonitrile (50 g, 318 mmol) and Methanol (500 mL).

-

Catalyst Addition: Add Raney Nickel (2.5 g, 5 wt%) as a slurry. Caution: Raney Ni is pyrophoric.

-

Ammonia Saturation: Cool the vessel to 0°C and saturate with anhydrous Ammonia gas (approx. 5-10 equivalents) to suppress secondary amine formation.

-

Hydrogenation: Pressurize with Hydrogen (H₂) to 1.0 MPa (10 bar). Heat to 90°C with vigorous stirring (350 rpm).

-

Reaction: Maintain conditions for 8 hours. Monitor consumption of nitrile by HPLC.

-

Workup: Filter the catalyst through a Celite pad under Argon. Concentrate the filtrate under reduced pressure.

-

Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise at 0°C. Filter the resulting white precipitate to yield the hydrochloride salt.

Protocol B: Bictegravir Coupling Step (Amide Formation)

Context: This step couples the amine to the tricyclic carboxylic acid core of Bictegravir.

Reagents: Tricyclic Acid Core (Intermediate 1), (2,4,6-Trifluorophenyl)methanamine HCl, HATU (or CDI), DIPEA, DMF.

-

Activation: Dissolve the Tricyclic Acid Core (1.0 eq) in anhydrous DMF (10 V). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 30 minutes to form the activated ester.

-

Coupling: Add (2,4,6-Trifluorophenyl)methanamine HCl (1.1 eq) in one portion.

-

Reaction: Stir at ambient temperature for 4-6 hours. Monitor by LC-MS for the disappearance of the acid (M+1 peak shifts to Product Mass).

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (aq) to precipitate the product.

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/Water to obtain the penultimate intermediate.

Visualizing the Chemistry

Diagram 1: Industrial Synthesis of the Amine

This workflow illustrates the transformation from the chlorinated precursor to the final amine salt.

Caption: Industrial route transforming pentachlorobenzonitrile to the target amine via fluorination and reductive amination.[5][6][8][9][10]

Diagram 2: Bictegravir Assembly

This diagram highlights the convergent synthesis where the amine is introduced.

Caption: Convergent synthesis of Bictegravir showing the late-stage introduction of the trifluorobenzyl moiety.[8]

Handling and Safety Information

Signal Word: WARNING

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; reseal containers immediately after use.

-

Disposal: Dispose of as hazardous chemical waste containing fluorinated organic compounds. Do not incinerate without scrubbers due to HF formation.

References

-

BLD Pharm. (2024).[4] this compound Product Sheet. Retrieved from

-

Wang, X., et al. (2022).[10] Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir.[8][10] Green Chemistry Letters and Reviews. Retrieved from

-

Gilead Sciences, Inc. (2018). Process for the preparation of bictegravir and intermediate thereof. WO2018229798A1. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,6-Trifluorobenzylamine. Retrieved from

-

ChemicalBook. (2025). 2,4,6-Trifluorobenzylamine Properties and Synthesis. Retrieved from

Sources

- 1. aablocks.wordpress.com [aablocks.wordpress.com]

- 2. 154128-88-8|(Perfluorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 4. 1846582-40-8|this compound|BLD Pharm [bldpharm.com]

- 5. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 6. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]

- 7. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4,6-Trifluorobenzylamine Hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzylamine hydrochloride is a fluorinated aromatic amine of significant interest in the pharmaceutical industry. The strategic placement of three fluorine atoms on the benzene ring imparts unique physicochemical properties to the molecule, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 2,4,6-trifluorobenzylamine hydrochloride, with a focus on practical, field-proven insights for researchers and drug development professionals.

The primary driver for the heightened interest in 2,4,6-trifluorobenzylamine is its role as a key intermediate in the synthesis of Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] The trifluorinated phenyl moiety is a critical component of the Bictegravir molecule, contributing to its high efficacy and favorable pharmacokinetic profile.

This guide will delve into the practical aspects of handling and synthesizing this compound, providing detailed experimental protocols and explaining the rationale behind the chosen methodologies.

Physicochemical Properties

The introduction of fluorine atoms significantly alters the electronic properties of the benzylamine core, enhancing its resistance to metabolic breakdown and increasing its lipophilicity.[3] These attributes are highly desirable in drug design, often leading to improved bioavailability and efficacy of the final drug product.[4]

| Property | Value | Source |

| Chemical Formula | C₇H₇ClF₃N | (Calculated) |

| Molecular Weight | 197.58 g/mol | (Calculated) |

| Appearance | Expected to be a white to off-white crystalline solid | [5] |

| Solubility | Soluble in water and polar organic solvents | [6] |

| pKa (of the free base) | 8.16 ± 0.10 (Predicted) | [6] |

Synthesis of 2,4,6-Trifluorobenzylamine and its Hydrochloride Salt

The most common and efficient synthesis of 2,4,6-trifluorobenzylamine involves the reduction of the corresponding nitrile, 2,4,6-trifluorobenzonitrile. This method is often favored in industrial settings due to the availability of the starting material and the high yields achievable.

Part 1: Synthesis of 2,4,6-Trifluorobenzylamine (Free Base)

The reduction of the nitrile group to a primary amine can be achieved through catalytic hydrogenation, a robust and scalable method.[7][8]

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel (Raney-Ni) is a highly active and cost-effective catalyst for the hydrogenation of nitriles.[7] The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the newly formed primary amine.[9]

-

Solvent: Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

Temperature and Pressure: The reaction is typically carried out at elevated temperature and pressure to ensure a reasonable reaction rate and complete conversion.

Step-by-Step Methodology:

-

Reactor Setup: To a high-pressure autoclave, add 2,4,6-trifluorobenzonitrile (1 equivalent), methanol (10-12 parts by mass), and Raney-Ni (0.05-0.1 parts by mass).[7]

-

Ammonia Addition: Add a 25% solution of ammonia in methanol (1.5-2 parts by mass of ammonia).[7]

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1 MPa and heat to 90°C with vigorous stirring.[7]

-

Reaction Monitoring: Maintain the reaction under these conditions for approximately 8 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by techniques such as GC-MS or TLC.

-

Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, filter the reaction mixture to remove the Raney-Ni catalyst. The catalyst should be handled with care as it can be pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be further purified by vacuum distillation to yield pure 2,4,6-trifluorobenzylamine as a colorless to pale yellow liquid.[7]

Caption: Workflow for the synthesis of 2,4,6-trifluorobenzylamine free base.

Part 2: Preparation of 2,4,6-Trifluorobenzylamine Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This process is often employed to improve the handling characteristics of the amine, as the salt is typically a stable, crystalline solid that is less volatile and easier to purify than the free base.[5][10]

Causality Behind Experimental Choices:

-

Solvent: A non-polar, aprotic solvent such as diethyl ether or dichloromethane is used to dissolve the free base. The hydrochloride salt is generally insoluble in these solvents, allowing for its precipitation and easy isolation.[10]

-

Reagent: Anhydrous hydrochloric acid (either as a gas or a solution in a non-polar solvent like dioxane) is used to avoid the introduction of water, which can interfere with the crystallization process and the stability of the final product.[11]

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified 2,4,6-trifluorobenzylamine (1 equivalent) in anhydrous diethyl ether or dichloromethane in a flask equipped with a magnetic stirrer.[10]

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in dioxane (1.1 equivalents) dropwise with stirring.[10][11]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue the addition of HCl until no further precipitation is observed.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white crystalline solid under vacuum to obtain pure 2,4,6-trifluorobenzylamine hydrochloride.

Caption: Workflow for the preparation of the hydrochloride salt.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2,4,6-trifluorobenzylamine hydrochloride. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the benzylic protons (CH₂) and the aromatic protons. Upon formation of the hydrochloride salt, the amine protons (-NH₃⁺) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The benzylic protons may also experience a downfield shift due to the electron-withdrawing effect of the ammonium group. For comparison, the benzylic protons in benzylamine hydrochloride appear at approximately 4.1 ppm, and the aromatic protons are observed in the range of 7.4-7.6 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The formation of the hydrochloride salt is expected to cause a slight downfield shift of the carbon atoms adjacent to the ammonium group. In benzylamine hydrochloride, the benzylic carbon appears around 42 ppm, and the aromatic carbons are found in the 128-134 ppm region.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions for 2,4,6-trifluorobenzylamine hydrochloride include:

-

N-H stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).[13]

-

C-F stretching: Strong absorption bands in the range of 1100-1400 cm⁻¹ are indicative of the carbon-fluorine bonds.

-

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2,4,6-trifluorobenzylamine hydrochloride, the mass spectrum will show the molecular ion of the free base (m/z = 161.05) upon loss of HCl.

Application in the Synthesis of Bictegravir

The primary application of 2,4,6-trifluorobenzylamine is as a crucial building block in the synthesis of the anti-HIV drug, Bictegravir.[1][2] In the synthesis of Bictegravir, 2,4,6-trifluorobenzylamine is coupled with a carboxylic acid intermediate to form a key amide bond.[14] The trifluorinated phenyl group of the benzylamine is essential for the drug's potent inhibitory activity against the HIV integrase enzyme.

Safety and Handling

2,4,6-Trifluorobenzylamine hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory tract. The free base is corrosive and can cause severe skin burns and eye damage.[15] All handling should be performed in a well-ventilated fume hood.

Conclusion

2,4,6-Trifluorobenzylamine hydrochloride is a compound of significant importance in modern medicinal chemistry, primarily due to its role in the synthesis of the HIV integrase inhibitor Bictegravir. Its synthesis, primarily through the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile followed by conversion to the hydrochloride salt, is a well-established and scalable process. A thorough understanding of its synthesis, characterization, and handling is crucial for researchers and drug development professionals working in this area. The unique properties conferred by the trifluorinated aromatic ring underscore the continued importance of fluorinated building blocks in the development of novel therapeutics.

References

-

Wang, Y., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 785-789. Available at: [Link]

-

Wikipedia. (2024). Bictegravir. Available at: [Link]

-

PubChem. (n.d.). Bictegravir. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]

-

ResearchGate. (2020). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Available at: [Link]

-

PubChem. (n.d.). 2,4,6-Trifluorobenzylamine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Benzylamine hydrochloride. NIST Chemistry WebBook. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2014). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 7(5), 739-743. Available at: [Link]

-

Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Available at: [Link]

-

Pearson. (n.d.). Write the structure of benzylamine hydrochloride in two different ways, and name the compound. McMurry 8th Edition Ch 16 Problem 21. Available at: [Link]

-

Enthaler, S., et al. (2013). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 3(12), 3124-3130. Available at: [Link]

-

Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

- CN106349083A. (2017). Preparation method of 2,4,6-trifluorobenzylamine. Google Patents.

-

Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

-

SpectraBase. (n.d.). 4-(4-Fluorophenoxy)benzylamine hydrochloride. Available at: [Link]

- CN110683959B. (2020). Synthetic method of 2,4, 6-trifluorobenzylamine. Google Patents.

-

Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

-

Britton, D. (2008). 2,4,6-trifluorobenzonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o583–o585. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Vital Role of 2,4,6-Trifluorobenzylamine as a Pharmaceutical Intermediate. Available at: [Link]

Sources

- 1. Benzylammonium chloride | C7H10ClN | CID 2724127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine hydrochloride(3287-99-8) 13C NMR [m.chemicalbook.com]

- 3. N-Benzylhydroxylamine hydrochloride(29601-98-7) 1H NMR [m.chemicalbook.com]

- 4. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Benzylamine hydrochloride - CAS-Number 3287-99-8 - Order from Chemodex [chemodex.com]

- 7. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.mpg.de [pure.mpg.de]

- 13. Benzylamine hydrochloride [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Properties of Fluorinated Benzylamines in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche tactic to a cornerstone of rational drug design.[1][2] Today, over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's unique characteristics—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert powerful effects on a molecule's behavior within a biological system.[3]

When these properties are applied to privileged scaffolds like benzylamine, the results are often transformative. Benzylamine moieties are common in centrally active agents, enzyme inhibitors, and various other therapeutic classes. However, they are often susceptible to metabolic degradation and may possess suboptimal properties for drug development. Fluorination provides a robust toolkit for overcoming these liabilities. This guide offers a detailed exploration of the multifaceted roles of fluorinated benzylamines, providing researchers and drug development professionals with the foundational knowledge and practical insights required to leverage these powerful building blocks. We will delve into their synthesis, their impact on core properties such as basicity, lipophilicity, and metabolic stability, and their influence on drug-receptor interactions, supported by experimental data and protocols.

Part 1: Modulation of Core Physicochemical Properties

The introduction of fluorine onto the benzylamine scaffold instigates significant, predictable changes in its fundamental physicochemical properties. Understanding and controlling these changes are paramount for optimizing a drug candidate's profile.

Basicity (pKa) Modulation

The amine functional group's basicity is a critical determinant of a compound's solubility, receptor interaction, and pharmacokinetic profile. Fluorine's powerful electron-withdrawing inductive effect significantly reduces the electron density of the aromatic ring and, by extension, the lone pair availability on the benzylic nitrogen.[4][5] This makes the amine less basic, thereby lowering its pKa.[4][5]

This modulation is highly dependent on the position and number of fluorine substituents. The effect is most pronounced when fluorine is at the ortho or para positions, where it can exert its maximum inductive and resonance effects. A trifluoromethyl (-CF₃) group, being an even stronger electron-withdrawing group, causes a more dramatic reduction in pKa.[6]

Table 1: Effect of Fluorination on the pKa of Benzylamine Derivatives

| Compound | Fluorination Pattern | Approximate pKa | Change from Benzylamine |

| Benzylamine | None | 9.35 | N/A |

| 4-Fluorobenzylamine | para-F | ~9.15 | -0.20 |

| 2,6-Difluorobenzylamine | di-ortho-F | ~8.50 | -0.85 |

| 4-(Trifluoromethyl)benzylamine | para-CF₃ | ~8.70 | -0.65 |

Note: pKa values are approximate and can vary based on experimental conditions. The trend of decreasing basicity with fluorination is the key takeaway.

Controlling pKa is crucial. For instance, reducing the basicity of a CNS drug candidate can decrease its interaction with the P-glycoprotein (Pgp) efflux pump, potentially improving brain exposure.[7]

Lipophilicity (LogP/LogD) and Membrane Permeability

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME).[8][9] The effect of fluorination on lipophilicity is nuanced.

-

Aromatic Fluorine: A single fluorine atom replacing a hydrogen on an aromatic ring generally increases the LogP.[10] This is attributed to the low polarizability of the C-F bond, making the fluorinated arene more hydrophobic.[10]

-

Fluoroalkyl Groups: Conversely, monofluorination or trifluoromethylation of alkyl groups often decreases lipophilicity due to the strong inductive effects.[10] However, when attached to a benzylamine, the powerful trifluoromethyl group (-CF₃) is a potent modulator that significantly increases lipophilicity and metabolic stability.[6]

This ability to fine-tune lipophilicity is invaluable. For CNS-targeted drugs, increasing lipophilicity can enhance penetration across the blood-brain barrier (BBB).[11][12] Studies have shown an excellent correlation between LogP values and membrane molar partitioning coefficients (logKp), indicating that even subtle lipophilicity changes from fluorination directly impact membrane permeability.[8][9]

Conformational Control

Fluorine substitution can impose conformational constraints on the benzylamine scaffold, which can be advantageous for locking the molecule into a bioactive conformation.[5][13] This is often driven by the gauche effect, where the polar C-F bond prefers to be oriented at a specific dihedral angle relative to other polar bonds like C-N or C-O.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity and selectivity.[5]

Caption: Ortho-fluorination can restrict bond rotation, favoring specific conformers.

Part 2: Impact on Pharmacokinetic Properties

Perhaps the most celebrated application of fluorination in medicinal chemistry is the enhancement of a drug's pharmacokinetic profile, particularly its metabolic stability.[14][15][16]

Enhancing Metabolic Stability

The benzylic C-H bond in benzylamines is a "soft spot" for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes. This metabolic liability often leads to rapid clearance and poor oral bioavailability. Replacing a metabolically vulnerable C-H bond with a C-F bond is a highly effective strategy to block this breakdown.[3][5] The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) and resistant to enzymatic cleavage.[3]

This "metabolic blocking" can dramatically increase a drug's half-life and overall exposure. The effect is not limited to direct substitution at the site of attack; fluorination at adjacent or even distant sites can also reduce metabolism through inductive effects that deactivate the molecule towards oxidation.[3]

Caption: Fluorine at a metabolic "hot spot" blocks enzymatic degradation.

Improving Bioavailability

The combined effects of modulating pKa, lipophilicity, and metabolic stability can lead to significant improvements in oral bioavailability. By lowering the pKa, a greater fraction of the drug exists in its neutral, more membrane-permeable form at physiological pH.[3] By blocking first-pass metabolism in the liver, more of the absorbed drug reaches systemic circulation. Strategic fluorination is therefore a key tool for converting a lead compound with poor pharmacokinetic properties into a viable drug candidate.

Part 3: Influence on Drug-Receptor Interactions

Beyond altering bulk properties, fluorine can directly participate in and enhance interactions within a protein's binding pocket, leading to increased potency and selectivity.[3][17][18]

The polarized C-F bond can engage in a range of non-covalent interactions:

-

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.

-

Electrostatic Interactions: The C-F dipole can align favorably with polar groups in the receptor, such as the backbone amide C=O group.[19]

-

Hydrophobic Interactions: Fluorinated moieties can enhance hydrophobic ("fluorophilic") interactions within nonpolar pockets.[17][20]

These subtle but significant interactions can fine-tune a ligand's fit and affinity for its target.

Caption: Fluorine can engage in multiple types of favorable non-covalent interactions.

Part 4: Synthetic and Analytical Methodologies

The utility of fluorinated benzylamines is underpinned by accessible synthetic routes and robust analytical techniques.

Key Synthetic Protocol: Reductive Amination

One of the most direct and widely employed methods for synthesizing fluorinated benzylamines is the reductive amination of the corresponding fluorinated benzaldehyde.[6]

Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask, add ammonium chloride (NH₄Cl, 1.5 eq) followed by aqueous ammonia (28-30%, 5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions. NaBH₄ is a mild reducing agent suitable for reducing the imine in the presence of the solvent.

-

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2 to neutralize excess reducing agent and base.

-

Extraction: Make the aqueous layer basic (pH ~10-12) by adding 2 M sodium hydroxide (NaOH). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure 4-fluorobenzylamine.

-

Self-Validation: The purity and identity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Essential Analytical Techniques

-

¹⁹F NMR Spectroscopy: This is a cornerstone technique for any research involving fluorinated compounds.[21][22] It offers a wide chemical shift range, high sensitivity, and a background-free spectrum, making it ideal for confirming the presence and electronic environment of fluorine atoms and for quantifying fluorinated products without requiring authentic standards.[21][22]

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of synthesized fluorinated benzylamines and for their quantification in various assays.[23]

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the synthesized compounds and is critical for identifying metabolites in drug metabolism studies.[21][22]

Conclusion

Fluorinated benzylamines are not merely a class of chemical intermediates; they are powerful tools for strategic drug design.[6] The judicious incorporation of fluorine allows medicinal chemists to systematically tune a molecule's pKa, enhance its lipophilicity, and, most critically, block sites of oxidative metabolism.[3][4][5][6] These modifications often translate into superior pharmacokinetic profiles, improved bioavailability, and enhanced binding affinity.[3][24] As synthetic methodologies for fluorination continue to advance and our understanding of fluorine's subtle electronic effects deepens, the role of fluorinated benzylamines in the development of next-generation therapeutics across all disease areas is set to expand even further.

References

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. National Center for Biotechnology Information. Available from: [Link]

-

Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science Publishers. Available from: [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available from: [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library. Available from: [Link]

-

Fluorine Analysis. Oxford Instruments. Available from: [Link]

-

Importance of Fluorine in Benzazole Compounds. MDPI. Available from: [Link]

-

Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. MDPI. Available from: [Link]

-

(PDF) Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. ResearchGate. Available from: [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. National Center for Biotechnology Information. Available from: [Link]

-

α-Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Wiley Online Library. Available from: [Link]

-

New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available from: [Link]

-

Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. MDPI. Available from: [Link]

-

Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

-

Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and... ResearchGate. Available from: [Link]

-

Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace. Available from: [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. National Center for Biotechnology Information. Available from: [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available from: [Link]

-

Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Available from: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. Available from: [Link]

-

Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available from: [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Center for Biotechnology Information. Available from: [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

-

A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. SlideServe. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available from: [Link]

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Available from: [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available from: [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available from: [Link]

-

Case studies of fluorine in drug discovery. OUCI. Available from: [Link]

-

Case studies of fluorine in drug discovery. ResearchGate. Available from: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information. Available from: [Link]

-

Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ACS Publications. Available from: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Royal Society of Chemistry. Available from: [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 20. scispace.com [scispace.com]

- 21. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benthamdirect.com [benthamdirect.com]

- 24. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

(2,4,6-Trifluorophenyl)methanamine SDS safety data sheet

An In-Depth Technical Guide to the Safety Data Sheet for (2,4,6-Trifluorophenyl)methanamine

Introduction: A Modern Reagent for Complex Synthesis

(2,4,6-Trifluorophenyl)methanamine, also known as 2,4,6-Trifluorobenzylamine, is a fluorinated organic compound increasingly utilized as a versatile building block and intermediate in pharmaceutical and chemical synthesis.[1][2][3] Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable synthon for creating complex molecules, including novel drug candidates.[2] However, these same properties necessitate a thorough understanding of its chemical behavior and associated hazards.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed for the laboratory professional, providing a synthesized, practical understanding of the risks associated with (2,4,6-Trifluorophenyl)methanamine and the rationale behind the safety protocols required for its handling. By integrating physicochemical data with procedural logic, this document aims to empower researchers to work safely and effectively with this potent reagent.

Section 1: Core Chemical Identity and Physicochemical Profile

A foundational understanding of a chemical's identity and physical properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

Chemical Identifiers

Precise identification is critical for regulatory compliance, inventory management, and accurate literature searching.

| Identifier | Value | Source(s) |

| IUPAC Name | (2,4,6-trifluorophenyl)methanamine | [4] |

| Synonyms | 2,4,6-Trifluorobenzylamine | [2][4][5][6][7] |

| CAS Number | 214759-21-4 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₇H₆F₃N | [1][4][5][7] |

| Molecular Weight | 161.12 g/mol | [2][4][7] |

| InChIKey | RCHOKTKXVKKNBC-UHFFFAOYSA-N | [1][4][6][8] |

Physicochemical Properties

The physical state and properties of (2,4,6-Trifluorophenyl)methanamine are key to predicting its environmental fate and potential exposure routes. The compound is typically supplied as a colorless liquid or a solid-liquid mixture.[1][6][8][10] It is noted as being air-sensitive and should be handled accordingly.[1][2]

| Property | Value | Significance in the Lab | Source(s) |

| Physical Form | Liquid, Solid-Liquid Mixture | Affects handling procedures and spill potential. | [6][8][10] |

| Boiling Point | ~165°C at 760 mmHg | High boiling point suggests low volatility at room temperature, but vapor can still be generated. | [1][2][6] |

| Flash Point | 63°C | Combustible liquid. Must be kept away from ignition sources. | [1][2][6] |

| Density | ~1.320 g/cm³ | Denser than water. | [1][2][6] |

| Water Solubility | Slightly Soluble (1.2 g/L at 25°C) | Spills may not readily mix with water, affecting cleanup procedures. | [1][2] |

| pKa | 8.16 ± 0.10 (Predicted) | Indicates it is a weak base. | [1][2] |

Section 2: Hazard Identification and Risk Management

(2,4,6-Trifluorophenyl)methanamine is classified as a hazardous substance. A clear understanding of its specific dangers is essential for implementing effective control measures. The GHS classification indicates it is harmful if swallowed and causes skin and serious eye irritation.[8][10][11] Some sources also classify it as causing severe skin burns and eye damage.[4][12]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[8][10] |

| H315: Causes skin irritation[8][10][13] | ||

| H319: Causes serious eye irritation[8][10][13] | ||

| H335: May cause respiratory irritation[10][13] | ||

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage[4][12] |

Note: Classifications can vary slightly between suppliers. It is prudent to adhere to the more stringent classification ("Danger") when developing safety protocols.

The Logic of Risk Assessment

The risk associated with using any chemical is a function of its inherent hazards and the potential for exposure. The primary goal in the lab is to minimize exposure through a hierarchy of controls, thereby reducing the overall risk.

Caption: The workflow from hazard identification to risk control.

Section 3: Proactive Safety: Handling, Storage, and Personal Protection

Proactive safety measures are the most effective way to prevent incidents. This involves establishing and adhering to strict protocols for handling, storage, and the use of Personal Protective Equipment (PPE).

Engineering and Administrative Controls

The first lines of defense are engineered solutions and robust procedural rules.

-

Engineering Controls : Always handle (2,4,6-Trifluorophenyl)methanamine inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[14] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[15]

-

Administrative Controls : Do not work alone. Ensure all users are trained on the specific hazards of this compound. Do not eat, drink, or smoke in the laboratory.[16][17] Wash hands and any exposed skin thoroughly after handling.[16][17][18]

Step-by-Step Laboratory Handling Protocol

This protocol provides a self-validating workflow for minimizing exposure during routine laboratory use.

-

Preparation : Don the required PPE as specified in Table 4. Verify the chemical fume hood is functioning correctly (check airflow monitor).

-

Retrieval : Retrieve the container from its designated storage location (e.g., a ventilated, cool, dry cabinet).[10][19]

-

Inspection : Before opening, inspect the container for any signs of damage or leakage.

-

Dispensing : Place the container in a secondary containment tray inside the fume hood. Open the container carefully, as it may be under slight pressure. Dispense the required amount using appropriate tools (e.g., glass syringe, pipette).

-

Closure : Securely close the container immediately after dispensing.[10][19] It is critical to reseal containers that have been opened to prevent leakage and degradation.[10]

-

Cleanup : Decontaminate any surfaces that may have come into contact with the chemical. Clean all equipment used for dispensing.

-

Return to Storage : Return the container to its proper storage location.

-

Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Final Wash : Wash hands thoroughly with soap and water.

Caption: A standard workflow for handling the chemical safely.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

| Protection Type | Specification | Rationale | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. | Protects against splashes and vapors, preventing serious eye irritation or damage. | [16][19] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat. | Prevents skin contact, which can cause irritation or chemical burns. | [14][16][19] |

| Respiratory Protection | Not typically required when used in a functional fume hood. If a hood is unavailable or for large spills, a vapor respirator may be necessary. | Protects against inhalation of vapors, which can cause respiratory irritation. | [19][20] |

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

-

Conditions : Store in a cool, dry, and well-ventilated place, away from direct light.[6][10][19] The container must be kept tightly closed.[10][16][19] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is often recommended.[1][2][10]

-

Incompatibilities : Keep away from strong oxidizing agents and strong bases.[15][20]

Section 4: Reactive Response: Emergency and First Aid Procedures

Despite all precautions, accidents can happen. A clear, well-rehearsed emergency plan is vital.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Rationale | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | Rapid dilution and removal of the chemical is critical to prevent severe eye damage. | [16][17][19][21][22] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or if burns are present. | Prompt removal from the skin minimizes absorption and tissue damage. | [16][17][21][22] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. | Removes the individual from the contaminated atmosphere and supports respiration. | [16][17][21][23] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention. | Vomiting may cause additional damage to the esophagus. Dilution can help mitigate harm. | [15][16][17] |

Spill and Leak Response

A small, contained spill can be managed by trained lab personnel. Large spills require an emergency response team.

-

Evacuate : Alert others in the immediate area and evacuate if necessary.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : Prevent the spill from spreading using an inert absorbent material like sand or vermiculite.[17][24]

-

Absorb : Carefully absorb the spilled liquid.

-

Collect : Using non-sparking tools, collect the absorbent material and place it in a suitable, labeled container for chemical waste disposal.[18]

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose : Dispose of the waste container according to institutional and local regulations.[16][17]

Fire-Fighting Measures

(2,4,6-Trifluorophenyl)methanamine is a combustible liquid with a flash point of 63°C.[1][2][6]

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[19][24]

-

Unsuitable Media : Do not use a solid stream of water, as it may spread the fire.[19]

-

Specific Hazards : Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[19][20]

-

Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[20][24]

Section 5: Disposal and Environmental Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Disposal : Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[16] Do not pour down the drain. The material should be sent to an approved waste disposal plant.[16][17]

-

Environmental Hazards : While specific ecotoxicity data is limited, the product should be prevented from entering drains or water courses.[17][20]

Section 6: Transport Information

This chemical is classified as a dangerous good for transport.[5]

-

Proper Shipping Name : Amines, liquid, corrosive, n.o.s. (or similar, depending on specific transport regulations)

This classification means that specific packaging, labeling, and documentation are required for shipment.

Conclusion

(2,4,6-Trifluorophenyl)methanamine is a valuable reagent whose utility in advanced chemical synthesis is clear. Its hazards, including corrosivity and irritation, are significant but manageable. By approaching its use with a comprehensive understanding of its properties and a disciplined adherence to the principles of risk management—from engineering controls and diligent handling protocols to appropriate PPE and emergency preparedness—researchers can safely harness its synthetic potential. This guide serves as a framework for developing that understanding, emphasizing that true laboratory safety is not merely a set of rules, but a culture of informed, proactive risk assessment.

References

-

MSDS - 2,4,6-Trifluorobenzylamine. (n.d.). KM Pharma Solution Private Limited. Retrieved February 24, 2026, from [Link]

-

Cas 214759-21-4, 2,4,6-TRIFLUOROBENZYL AMINE. (n.d.). LookChem. Retrieved February 24, 2026, from [Link]

-

2,4,6-Trifluorobenzylamine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved February 24, 2026, from [Link]

-

First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. Retrieved February 24, 2026, from [Link]

-

material safety data sheet signature® crabgrass preventer with barricade® .375% plus 18-0-6. (n.d.). Greenbook.net. Retrieved February 24, 2026, from [Link]

-

(2,4,6-Trifluorophenyl)methanamine. (n.d.). Oakwood Chemical. Retrieved February 24, 2026, from [Link]

-

2,4,6-Trifluorobenzylamine. (n.d.). Inxight Drugs. Retrieved February 24, 2026, from [Link]

Sources

- 1. (2,4,6-Trifluorophenyl)methanamine , 95% , 214759-21-4 - CookeChem [cookechem.com]

- 2. Cas 214759-21-4,2,4,6-TRIFLUOROBENZYL AMINE | lookchem [lookchem.com]

- 3. 2,4,6-Trifluorobenzylamine | LGC Standards [lgcstandards.com]

- 4. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,4,6-Trifluorophenyl)methylamine | CAS 214759-21-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. (2,4,6-Trifluorophenyl)methanamine | 214759-21-4 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. (2,4,6-trifluorophenyl)methanamine | 214759-21-4 [sigmaaldrich.com]

- 9. 214759-21-4|(2,4,6-Trifluorophenyl)methanamine|BLD Pharm [bldpharm.com]

- 10. (2,4,6-Trifluorophenyl)methanamine | 214759-21-4 [sigmaaldrich.com]

- 11. (2,4,6-Trifluorophenyl)methanamine | 214759-21-4 [sigmaaldrich.com]

- 12. (2,4,6-Trifluorophenyl)methanamine [oakwoodchemical.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. assets.greenbook.net [assets.greenbook.net]

- 21. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 22. First Aid - Chemical Poisoning [moh.gov.sa]

- 23. kmpharma.in [kmpharma.in]

- 24. macombgroup.com [macombgroup.com]

Difference between 2,4,6-trifluorobenzylamine and 2,4-difluorobenzylamine

An In-depth Technical Guide to 2,4,6-Trifluorobenzylamine and 2,4-Difluorobenzylamine: A Comparative Analysis for Advanced Synthesis

Introduction: The Strategic Role of Fluorine in Benzylamine Scaffolds

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Among the vast array of fluorinated building blocks, substituted benzylamines are of particular importance. This guide provides a detailed comparative analysis of two such critical intermediates: 2,4,6-trifluorobenzylamine and 2,4-difluorobenzylamine.

While structurally similar, the presence of an additional fluorine atom in the 2,4,6-trifluoro- congener introduces significant electronic and steric differences that dictate its reactivity and suitability for specific applications. This document, intended for researchers, scientists, and drug development professionals, will explore these nuances, providing field-proven insights into their synthesis, reactivity, applications, and handling. We will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in their synthetic endeavors.

Part 1: Core Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical characteristics of a building block are the primary determinants of its behavior in a reaction. The additional fluorine atom on 2,4,6-trifluorobenzylamine results in a higher molecular weight, boiling point, and density compared to its difluorinated counterpart.

| Property | 2,4,6-Trifluorobenzylamine | 2,4-Difluorobenzylamine | Rationale for Difference |

| CAS Number | 214759-21-4[3] | 72235-52-0[4] | N/A |

| Molecular Formula | C₇H₆F₃N[5] | C₇H₇F₂N[4] | Addition of one fluorine atom. |

| Molecular Weight | ~161.12 g/mol [3][6] | ~143.13 g/mol [4][7] | Mass of the additional fluorine atom. |

| Appearance | Colorless to pale yellow liquid.[5] | Colorless to pale yellow liquid or crystalline solid.[4][8] | Minor differences in intermolecular forces. |

| Boiling Point | ~165 °C[3][9] | ~129-130 °C[4][8] | Increased molecular weight and polarity lead to stronger intermolecular forces. |

| Density | ~1.320 g/cm³[9][10] | ~1.206 g/cm³[4][8] | Higher mass-to-volume ratio due to the extra fluorine atom. |

| pKa (Predicted) | 8.16 ± 0.10[3][9] | Not readily available, but expected to be slightly higher. | The three strong electron-withdrawing fluorine atoms decrease the basicity of the amine group. |

| Solubility | Slightly soluble in water (1.2 g/L); soluble in DMSO, Methanol.[3][10] | Insoluble in water; soluble in organic solvents (ethanol, methanol, dichloromethane).[4][8][11] | High degree of fluorination can sometimes slightly increase aqueous solubility. |

| Flash Point | 63 °C[3][9] | 68 °C | Similar flammability characteristics. |

Part 2: Synthesis and Mechanistic Considerations

The synthetic routes to these benzylamines are dictated by the availability of starting materials and the desired scale of production. While both can be synthesized from their corresponding benzonitriles, alternative pathways are often employed to improve yield, safety, and cost-effectiveness.

Synthesis of 2,4,6-Trifluorobenzylamine

A prevalent method involves the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

-

Method 1: Reductive Amination from Nitrile. This approach utilizes a catalyst like Raney Nickel in an ammonia-methanol solution under hydrogen pressure.[3][9][12] The ammonia serves both as a solvent component and a nitrogen source to suppress side reactions, while Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The temperature is controlled to balance reaction rate and selectivity.[12]

Synthesis of 2,4-Difluorobenzylamine

Multiple scalable routes exist for 2,4-difluorobenzylamine, reflecting its widespread use as a key pharmaceutical intermediate, notably in the synthesis of the HIV integrase inhibitor Dolutegravir.[4]

-

Method 1: Chloromethylation and Hydrolysis. A common industrial synthesis starts with m-difluorobenzene, which undergoes chloromethylation using paraformaldehyde and hydrochloric acid with a Lewis acid catalyst like zinc chloride.[4][13] The resulting 2,4-difluorobenzyl chloride is then reacted with urotropine to form a quaternary ammonium salt, which is subsequently hydrolyzed with concentrated HCl to yield the final product.[13] This multi-step process is advantageous due to the low cost of the starting materials.

-

Method 2: Reduction of Amide. 2,4-difluorobenzamide can be reduced using reagents like sodium borohydride in the presence of acetic acid in a solvent such as 1,4-dioxane.[4] This method is often suitable for laboratory-scale synthesis.

Part 3: Comparative Reactivity and Electronic Effects

The key difference between the two molecules lies in the electronic landscape of the aromatic ring. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a positive mesomeric or resonance effect (+M).

-

2,4-Difluorobenzylamine : The fluorine atoms at positions 2 (ortho) and 4 (para) strongly withdraw electron density from the ring via the inductive effect. The para-fluorine can donate electron density to the ring through resonance. This interplay influences the reactivity of the ring in electrophilic aromatic substitution and modulates the basicity of the aminomethyl group.

-

2,4,6-Trifluorobenzylamine : The addition of a second fluorine atom at the 6-position (the other ortho position) significantly amplifies the electron-withdrawing nature of the ring.[5] Both ortho-fluorines flank the aminomethyl group, creating a highly electron-deficient aromatic system. This has two major consequences:

-

Decreased Basicity : The pKa of the amine in 2,4,6-trifluorobenzylamine is predicted to be lower than that of its difluoro counterpart, making it a weaker base.[3][9] This is a direct result of the powerful inductive withdrawal from the three fluorine atoms, which destabilizes the corresponding ammonium cation.

-

Altered C-H Bond Reactivity : The electron-deficient nature of the ring can alter the regioselectivity of reactions involving C-H bond activation, such as cyclopalladation.[14][15][16] The specific C-H bonds become more or less susceptible to metallation depending on the reaction mechanism.

-

Part 4: Applications in Drug Discovery and Materials Science

The distinct properties of these two amines make them suitable for different, albeit related, applications. The choice between them is a strategic decision in molecular design.

-

2,4-Difluorobenzylamine : This intermediate is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals.[8][17][18] Its most prominent role is as a key building block for Dolutegravir , an essential antiretroviral medication for the treatment of HIV.[4] In this context, the difluorobenzyl moiety is crucial for the drug's binding affinity and overall therapeutic activity.[4] Its balanced electronic properties and established synthetic routes make it a workhorse for incorporating a difluorinated phenyl ring.

-

2,4,6-Trifluorobenzylamine : The highly electron-deficient ring of this compound makes it a valuable intermediate for synthesizing molecules where enhanced metabolic stability and modulated lipophilicity are required.[2] It is a key intermediate in the synthesis of Bictegravir , another next-generation HIV integrase inhibitor.[19] The trifluorinated motif is specifically designed to optimize the pharmacokinetic profile of the final drug. Beyond pharmaceuticals, it is also used in the preparation of specialized dyes and polymers where its unique properties can impart enhanced stability or specific color characteristics.[9]

Part 5: Detailed Experimental Protocols

The following protocols are representative and should be adapted based on laboratory conditions and scale. Standard analytical techniques such as NMR, GC-MS, and IR should be used to verify the identity and purity of intermediates and final products.

Protocol 1: Synthesis of 2,4,6-Trifluorobenzylamine via Nitrile Reduction[3][9]

Causality Statement: This protocol uses catalytic hydrogenation, a clean and efficient method for reducing nitriles to primary amines. Raney Nickel is chosen for its high activity and relative low cost. The reaction is run under hydrogen pressure in an ammonia/methanol solution to ensure complete reduction and minimize the formation of secondary amine byproducts.

-

Apparatus Setup: To a 1000 mL autoclave, add 500 g of methanol, 75 g of 25% aqueous ammonia, and 2.5 g of Raney Nickel catalyst.

-

Reactant Addition: Add 50 g of 2,4,6-trifluorobenzonitrile to the autoclave.

-

Reaction: Seal the autoclave and purge with nitrogen, then with hydrogen. Pressurize the vessel to 1 MPa with hydrogen. Begin stirring (350 r/min) and heat the mixture to 90°C.

-

Monitoring: Maintain the temperature and pressure for 8 hours or until hydrogen uptake ceases.

-

Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Purification: Concentrate the filtrate by distillation to remove the methanol. Extract the residue with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by vacuum distillation to obtain 2,4,6-trifluorobenzylamine as a colorless liquid (typical yield: 85%).

Protocol 2: Synthesis of 2,4-Difluorobenzylamine from m-Difluorobenzene[4][14]

Causality Statement: This three-step synthesis (often referred to as the Delepine reaction pathway after the final step) is a robust industrial method that starts from inexpensive bulk chemicals. Zinc chloride acts as a Lewis acid to facilitate the electrophilic aromatic substitution (chloromethylation). Urotropine provides a convenient method to install the amino group, and acidic hydrolysis releases the primary amine.

-

Step 1: Synthesis of 2,4-Difluorobenzyl Chloride

-

In a 500 mL four-necked flask equipped with a stirrer, add 250 mL of acetonitrile, 35 g of paraformaldehyde, and 45 g of m-difluorobenzene.

-

Under stirring, slowly add 200 mL of 33% concentrated hydrochloric acid, followed by 21 g of zinc chloride.

-

Heat the mixture to reflux and maintain for 8 hours.

-

Cool to room temperature and remove the acetonitrile under reduced pressure. Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,4-difluorobenzyl chloride. Purify by vacuum distillation.

-

-

Step 2: Formation of the Quaternary Ammonium Salt

-

Dissolve the purified 2,4-difluorobenzyl chloride in a suitable solvent like chloroform.

-

Add an equimolar amount of urotropine and stir the mixture at room temperature until the salt precipitates completely.

-

Filter the white solid and wash with solvent to obtain the quaternary ammonium salt.

-

-

Step 3: Hydrolysis to 2,4-Difluorobenzylamine

-

Suspend the ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction, make it basic with a strong base (e.g., NaOH solution), and extract with an organic solvent like dichloromethane.

-

Dry the organic extracts, concentrate, and purify by vacuum distillation to yield 2,4-difluorobenzylamine.

-

Part 6: Safety and Handling

Both 2,4,6-trifluorobenzylamine and 2,4-difluorobenzylamine are classified as corrosive substances.[6][7]

-

Hazards: They cause severe skin burns and serious eye damage.[20][21] Inhalation of vapors may be harmful.

-

Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[22][23]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10] Both compounds are listed as air-sensitive, so storage under an inert atmosphere (nitrogen or argon) is recommended.[9][10]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[22][23] Ensure adequate ventilation.

Conclusion

While 2,4,6-trifluorobenzylamine and 2,4-difluorobenzylamine are closely related structures, the seemingly minor difference of one fluorine atom creates two distinct chemical entities with unique reactivity profiles and applications. The difluoro- compound is a versatile, widely used building block for established pharmaceuticals like Dolutegravir. The trifluoro- analog, with its more pronounced electronic effects, serves as a specialized intermediate for next-generation therapeutics like Bictegravir, where fine-tuning of pharmacokinetic properties is paramount. A thorough understanding of their synthesis, reactivity, and handling is essential for researchers aiming to leverage the power of fluorine chemistry in the development of novel molecules.

References

-

What is 2,4,6-Trifluorobenzylamine - Properties & Specifications. (n.d.). Autech. Retrieved February 23, 2026, from [Link]

-

2,4-DIFLUOROBENZYLAMINE. (n.d.). ANGEEL OAK SPECIALITY CHEMTECH. Retrieved February 23, 2026, from [Link]

-

MSDS - 2,4,6-Trifluorobenzylamine. (n.d.). KM Pharma Solution Private Limited. Retrieved February 23, 2026, from [Link]

-

The Vital Role of 2,4,6-Trifluorobenzylamine as a Pharmaceutical Intermediate. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 23, 2026, from [Link]

-

The synthetic method of 2,4-difluorobenzylamine. (2017, October 10). Eureka | Patsnap. Retrieved February 23, 2026, from [Link]

- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine. (n.d.). Google Patents.

-

Cas 214759-21-4, 2,4,6-TRIFLUOROBENZYL AMINE. (n.d.). lookchem.com. Retrieved February 23, 2026, from [Link]

- CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine. (n.d.). Google Patents.

-

2,4,6-Trifluorobenzylamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Introducing 2,4-Difluorobenzylamine: Unleashing Limitless Possibilities with its Exceptional Chemical Properties and Versatile Applications. (2024, January 7). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 23, 2026, from [Link]

-

2,4-Difluorobenzylamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

- CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine. (n.d.). Google Patents.

- CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine. (n.d.). Google Patents.

-

Váňa, J., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics, 42(16), 2197–2205. Available from: [Link]

-

The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II). (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. (2023, May 30). ACS Publications. Retrieved February 23, 2026, from [Link]

-